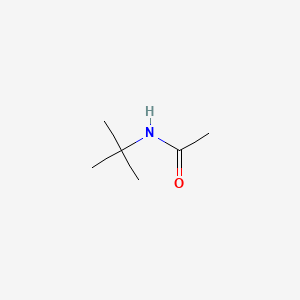

N-叔丁基乙酰胺

描述

N-tert-Butylacetamide is a chemical compound that has been studied in various contexts, including its role in the synthesis of amines, coordination chemistry, and its spectroscopic properties. It is a versatile molecule that can participate in multiple chemical reactions and has unique physical and chemical characteristics that make it of interest in different fields of chemistry.

Synthesis Analysis

The synthesis of N-tert-butylacetamide derivatives has been explored in several studies. For instance, the compound 2,6-bis(N-tert-butylacetamide)pyridine was synthesized via a Ritter synthesis, demonstrating the compound's utility in forming complex structures . Additionally, N-tert-butanesulfinyl imines, closely related to N-tert-butylacetamide, have been prepared in high yields and used as intermediates for the asymmetric synthesis of amines, showcasing the compound's versatility in synthetic applications .

Molecular Structure Analysis

The molecular structure of N-tert-butylacetamide derivatives has been elucidated using various spectroscopic methods. Single-crystal X-ray diffraction methods have been employed to determine the structure of related compounds, such as the N-oxide derivative of N-tert-butylacetamide . Moreover, the rotational spectrum of N-tert-butylacetamide itself has been measured, revealing a trans configuration and Cs symmetry .

Chemical Reactions Analysis

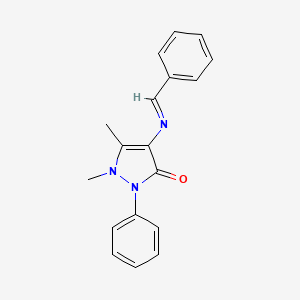

N-tert-Butylacetamide participates in a range of chemical reactions. It has been used as a ligand in coordination chemistry, chelating in a tridentate fashion to Eu(III) . It also serves as a N1 synthon in multicomponent reactions leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-tert-butylacetamide have been studied through various spectroscopic techniques. FTIR spectroscopy has been used to investigate hydrogen bonding and solvent-induced frequency shifts, providing insights into the compound's behavior in different environments . Additionally, the internal rotation of the acetyl methyl group and the quadrupole coupling of the (14)N nucleus have been characterized by microwave spectroscopy, contributing to the understanding of the compound's dynamic properties .

科学研究应用

光谱研究和氢键:

- Jovic、Nikolić和Petrović(2013)在四氯化碳溶液中对N-叔丁基乙酰胺进行了傅立叶变换红外光谱研究,并在不同分子作为H受体的情况下进行了研究。他们详细阐述了氢键特性和形成复合物的平衡常数的见解 (Jovic, Nikolić, & Petrović, 2013)。

旋转谱分析:

- Kannengießer等人(2016)分析了N-叔丁基乙酰胺的旋转谱,注意到由乙酰甲基基团内部旋转引起的扭转分裂。这项研究有助于理解N-叔丁基乙酰胺的分子结构和动力学 (Kannengießer等人,2016)。

通过氢键自组装:

- Nikolić等人(1990)探讨了N-叔丁基乙酰胺在不同溶剂中通过氢键进行的自组装。他们的工作对理解自组装的热力学参数具有重要意义 (Nikolić等人,1990)。

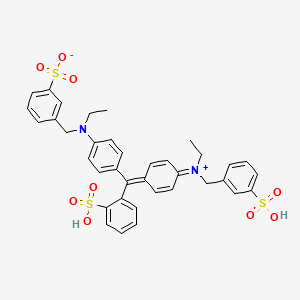

镧系配位性质:

- Binyamin等人(2006)专注于涉及N-叔丁基乙酰胺的化合物的合成和镧系配位性质。这项研究对无机化学和配体设计领域有所贡献 (Binyamin et al., 2006)。

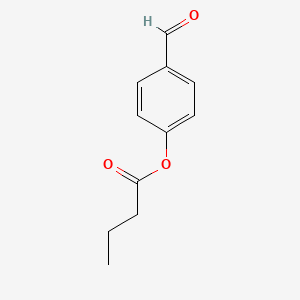

有机合成和催化:

- Fördős等人(2009)介绍了以N-叔丁基乙酰胺为参与物的辛烷二羰基钴催化的乙基重氮乙酸酯羰基化反应。这项研究增进了有机合成和催化过程的知识 (Fördős等人,2009)。

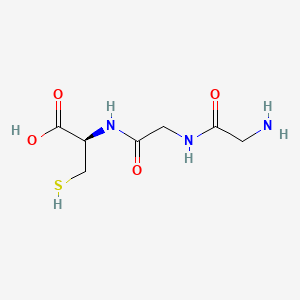

晶体学和计算预测:

- Senthilkumar等人(2020)通过实验和理论方法探讨了与N-叔丁基乙酰胺相关的叔丁基铵N-乙酰甘氨酸单水合物的结构和光谱特性。这篇论文对理解晶体堆积和电子性质至关重要 (Senthilkumar et al., 2020)。

有机化学反应机制:

- Druet和Yates(1984)研究了N-叔丁基乙酰胺的酸催化反应,有助于更深入地理解有机化学中的反应机制 (Druet & Yates, 1984)。

金(I) N-杂环卡宾基引发剂:

- Ray等人(2006)研究了金和银基引发剂的合成和催化,包括N-叔丁基乙酰胺,用于L-乳酸聚合反应。这项研究对聚合物化学具有重要意义 (Ray等人,2006)。

属性

IUPAC Name |

N-tert-butylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(8)7-6(2,3)4/h1-4H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYFWRHALJTSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227060 | |

| Record name | N-tert-Butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butylacetamide | |

CAS RN |

762-84-5 | |

| Record name | N-tert-Butylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 762-84-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-tert-Butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-TERT-BUTYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3N1629KEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

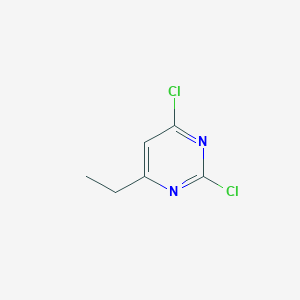

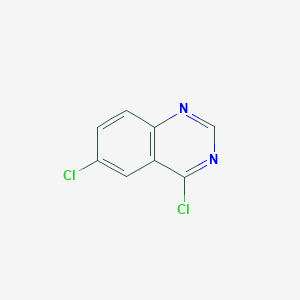

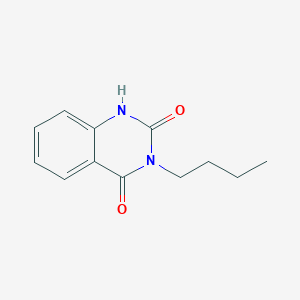

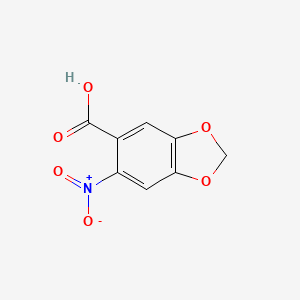

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。